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molecular formula C10H9NO3S B8421012 2-(2-Thioxo-2,3-dihydro-benzooxazol-5-yl)-propionic acid

2-(2-Thioxo-2,3-dihydro-benzooxazol-5-yl)-propionic acid

Cat. No. B8421012
M. Wt: 223.25 g/mol
InChI Key: PVHVAKNTZFGAKM-UHFFFAOYSA-N
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Patent
US08084484B2

Procedure details

To a stirred solution of 2-(2-Thioxo-2,3-dihydro-benzooxazol-5-yl)-propionic acid ethyl ester (124 mg) in 90% aq. EtOH was added NaOH (102 mg) at room temperature. After stirred for 20 h at 45, the reaction mixture was cooled to room temperature, diluted with water. The resulting aqueous layer was acidified with acetic acid and then extracted with dichloromethane. The combined organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo. (105 mg, 95.4%)
Name
2-(2-Thioxo-2,3-dihydro-benzooxazol-5-yl)-propionic acid ethyl ester
Quantity
124 mg
Type
reactant
Reaction Step One
Name
Quantity
102 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH:5]([C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13](=[S:15])[NH:12][C:11]=2[CH:16]=1)[CH3:6])C.[OH-].[Na+].C(O)(=O)C>CCO.O>[S:15]=[C:13]1[NH:12][C:11]2[CH:16]=[C:7]([CH:5]([CH3:6])[C:4]([OH:17])=[O:3])[CH:8]=[CH:9][C:10]=2[O:14]1 |f:1.2|

Inputs

Step One
Name
2-(2-Thioxo-2,3-dihydro-benzooxazol-5-yl)-propionic acid ethyl ester
Quantity
124 mg
Type
reactant
Smiles
C(C)OC(C(C)C=1C=CC2=C(NC(O2)=S)C1)=O
Name
Quantity
102 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred for 20 h at 45
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
S=C1OC2=C(N1)C=C(C=C2)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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